Tautomeric Identity: Lactol vs. Hydroxy-Aldehyde Form Determines the Detectable Chemical Species
Arugosin A exists as two interconverting tautomers: the cyclic lactol form (CHEBI:64435) and the hydroxy-aldehyde form (CHEBI:64439). The lactol form features a closed dibenzo[b,e]oxepin ring with a hemiacetal carbon (C-11), whereas the hydroxy-aldehyde form presents an open benzophenone-aldehyde structure. This tautomerism is not a trivial equilibrium; the two forms can be chromatographically separated and yield distinct ¹H and ¹³C NMR spectra, with the lactol form displaying a characteristic hemiacetal carbon resonance absent in the hydroxy-aldehyde form [1]. Procuring the lactol form specifically (rather than an equilibrium mixture) ensures that the intended chemical entity is tested, as the open aldehyde form may exhibit different reactivity in biochemical assays [2].
| Evidence Dimension | Chemical structure (tautomeric state) |
|---|---|
| Target Compound Data | Lactol (cyclic hemiacetal): dibenzo[b,e]oxepin-11(6H)-one scaffold with closed hemiacetal ring at C-11 (CHEBI:64435) |
| Comparator Or Baseline | Hydroxy-aldehyde form: benzophenone-aldehyde open-chain structure (CHEBI:64439) |
| Quantified Difference | Qualitative structural distinction; two separable tautomers with distinct NMR fingerprints. The hemiacetal carbon (C-11) in the lactol form resonates at approximately δ 92–96 ppm in ¹³C NMR, while the aldehyde carbonyl in the open form appears at δ ~195–200 ppm. |
| Conditions | Solution-state equilibrium; chromatographic separation; NMR spectroscopic analysis (¹H, ¹³C) |
Why This Matters
For procurement, specifying the lactol form ensures receipt of a single, defined tautomer rather than an uncontrolled equilibrium mixture, which is critical for reproducible bioassay data and downstream SAR studies.
- [1] ChEBI: arugosin A (lactol form) (CHEBI:64435) and arugosin A (hydroxy-aldehyde form) (CHEBI:64439). European Bioinformatics Institute. View Source
- [2] Academic Figure. Using similarity searches over databases of estimated ¹³C NMR spectra for structure identification of natural product compounds. Arugosin A and B as interconverting isomers. Academia.edu, 1995. View Source
